![molecular formula C26H24N2O5 B2793728 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate CAS No. 326017-98-5](/img/structure/B2793728.png)
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate has been used in several scientific research applications. It has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Additionally, this compound has been studied for its potential as a selective inhibitor of protein kinase C (PKC) and as an activator of AMP-activated protein kinase (AMPK).
Mécanisme D'action
The mechanism of action of 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate varies depending on its application. As a fluorescent probe for detecting ROS, this compound undergoes a reaction with ROS that results in a change in its fluorescence properties. As a photosensitizer for PDT, this compound is activated by light and generates singlet oxygen, which causes damage to cancer cells. As an inhibitor of PKC, this compound binds to the catalytic domain of PKC and prevents its activation. As an activator of AMPK, this compound binds to the gamma subunit of AMPK and increases its activity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate in lab experiments is its versatility. It can be used for several different applications, including as a fluorescent probe, photosensitizer, PKC inhibitor, and AMPK activator. Another advantage is its specificity. It has been shown to have selective effects on cancer cells and specific signaling pathways. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate. One direction is to further explore its potential as a fluorescent probe for detecting ROS in cells. Another direction is to investigate its potential as a photosensitizer for PDT of cancer cells. Additionally, more research is needed to fully understand its mechanism of action as an inhibitor of PKC and activator of AMPK. Finally, there is a need for further studies to assess its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with 6-morpholino-1,3-dioxo-2-benzo[de]isoquinoline-2-yl)acetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is purified using column chromatography.
Propriétés
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-5-7-18(8-6-17)26(31)33-16-13-28-24(29)20-4-2-3-19-22(27-11-14-32-15-12-27)10-9-21(23(19)20)25(28)30/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKARLSQZMMBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2793646.png)
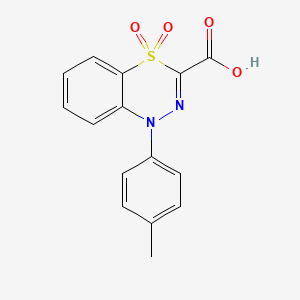



![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)
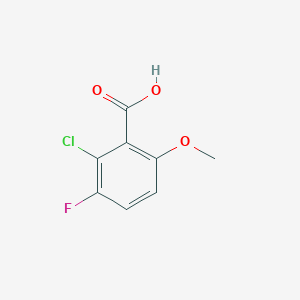
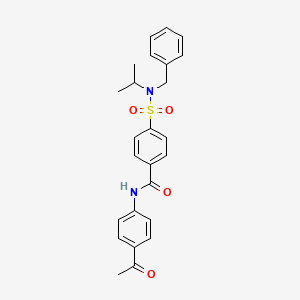
![N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2793655.png)
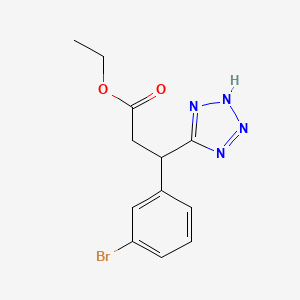
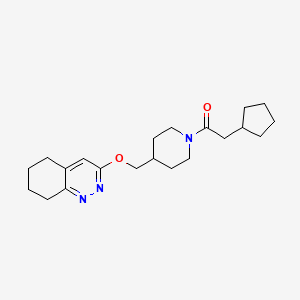
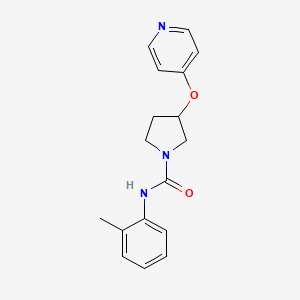
![1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2793665.png)
methanone](/img/structure/B2793666.png)